![molecular formula C20H20FNO3S B028027 [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate CAS No. 1127252-92-9](/img/structure/B28027.png)
[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
説明
Synthesis Analysis
Synthesis of complex molecules like the one often involves multistep chemical reactions, utilizing precursor compounds to build the desired structure. Similar compounds have been synthesized through reactions involving ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to give pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such methodologies could potentially be adapted for the synthesis of the target molecule by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is often elucidated using techniques like NMR, mass spectroscopy, and X-ray crystallography. These methods help in understanding the arrangement of atoms within the molecule and are crucial for determining its chemical behavior and reactivity. For example, the crystal structure of related compounds provides insight into molecular conformations and potential intermolecular interactions, which are vital for predicting the compound's physical and chemical properties (Kumara et al., 2019).
Chemical Reactions and Properties
The reactivity of such molecules can be explored through their involvement in various chemical reactions, including cyclizations, substitutions, and addition reactions. These reactions can modify the molecular structure, leading to new compounds with distinct properties. The synthesis and reactivity of similar molecules have been documented, providing a basis for understanding the potential chemical behavior of the target compound (Davies et al., 1976).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For instance, the crystal structure analysis of related compounds can reveal information about molecular packing, hydrogen bonding, and other non-covalent interactions, which are crucial for understanding the compound's physical state and behavior under different conditions (Lee et al., 2009).
科学的研究の応用
Biotransformation and Metabolic Pathways
- The compound, known as prasugrel, undergoes biotransformation to its active metabolite through ester bond hydrolysis, forming the thiolactone intermediate, followed by cytochrome P450–mediated metabolism. Human liver and intestinal carboxylesterases (hCE1 and hCE2) play a crucial role in this process, with hCE2 showing significantly greater hydrolysis activity than hCE1 (Williams et al., 2008).
Structural Characteristics
- Structurally, prasugrel features a tetrahydrothienopyridine system, with the tetrahydropyridine ring showing a half-chair conformation. This structure contributes to its potency as a platelet P2Y12 receptor blocker, surpassing the efficacy of clopidogrel, a previously used agent (Wang, Zhao, & Xu, 2010).
Synthesis Pathways
- The synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, involves multiple steps including Vilsmerier reaction and cyclization. This synthesis pathway provides insights into the chemical processes and yields involved in creating such compounds (Zhong Weihui, 2013).
Pharmacological Applications
- Prasugrel is studied for its potential pharmacological applications, including its role as a platelet aggregation inhibitor. Such studies explore its effectiveness compared to other agents like Clopidogrel and its potential use in preventing blockages in the arteries, which is critical in cardiovascular diseases (Challa, Mamidisetty, Ghanta, & Padi, 2014).
Antifibrotic Activities
- Research into similar compounds, like substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, reveals antifibrotic activities. Such studies are crucial in exploring new therapeutic avenues for fibrotic diseases (Ismail & Noaman, 2005).
作用機序
Target of Action
Prasugrel-d5, also known as [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .
Mode of Action
Prasugrel-d5 is a prodrug, meaning it is inactive until metabolized in the body. It is transformed in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Prasugrel-d5 is the platelet activation pathway. By inhibiting the P2Y12 type ADP receptors, Prasugrel-d5 disrupts the normal signaling process that leads to platelet activation and aggregation . This disruption can reduce the risk of thrombotic cardiovascular events in certain patient populations .
Pharmacokinetics
Prasugrel-d5 is rapidly absorbed, with a bioavailability of over 79% . It is metabolized in the liver, primarily by CYP3A4 and CYP2B6, to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . Prasugrel-d5 is excreted in the urine (~68% as inactive metabolites) and feces (27% as inactive metabolites) .
Result of Action
The primary result of Prasugrel-d5’s action is a reduction in platelet activation and aggregation . This can lead to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of Prasugrel-d5 can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s liver function, as the drug is metabolized in the liver . Additionally, the drug should be stored at room temperature and protected from moisture . Other factors, such as concomitant use of certain medications (e.g., NSAIDs, warfarin, heparin), can increase the risk of bleeding .
Safety and Hazards
特性
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-GEXSZOTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prasugrel-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



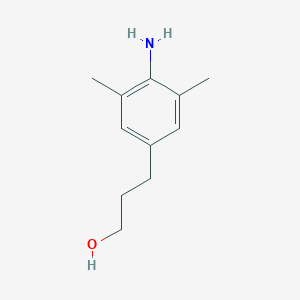
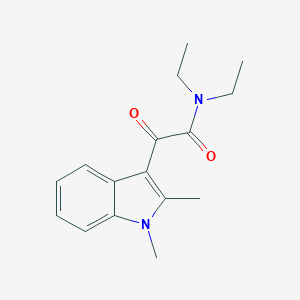
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
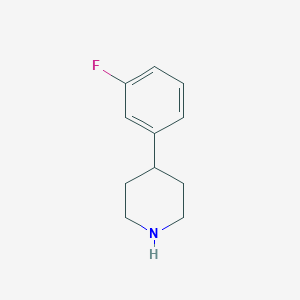
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)

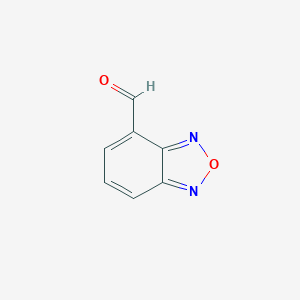

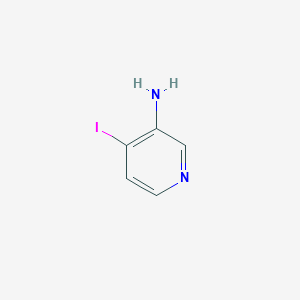
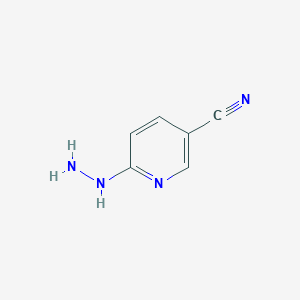
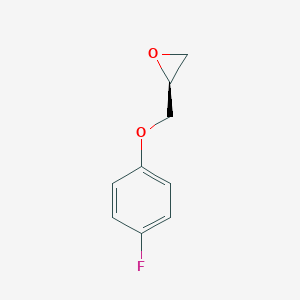
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)
